molecular formula C35H30N4O9S B2853348 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688062-09-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2853348
CAS No.: 688062-09-1
M. Wt: 682.7
InChI Key: PHVXTWXXVFXZSE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzodioxole structure, followed by the introduction of the quinazolinone moiety. Key steps include nucleophilic substitution, amidation, and thiolation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes the selection of appropriate solvents, catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, quinazolinones, and thiolated benzamides. Examples are:

    Benzodioxole derivatives: Compounds with similar aromatic structures and functional groups.

    Quinazolinones: Molecules with the quinazolinone core, used in various therapeutic applications.

    Thiolated benzamides: Compounds with thiol groups attached to benzamide structures.

Uniqueness

What sets N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide apart is its unique combination of functional groups and structural complexity. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N4O9S/c1-43-23-8-9-25(28(12-23)44-2)37-32(40)17-49-35-38-26-14-31-30(47-19-48-31)13-24(26)34(42)39(35)16-20-3-6-22(7-4-20)33(41)36-15-21-5-10-27-29(11-21)46-18-45-27/h3-14H,15-19H2,1-2H3,(H,36,41)(H,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVXTWXXVFXZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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